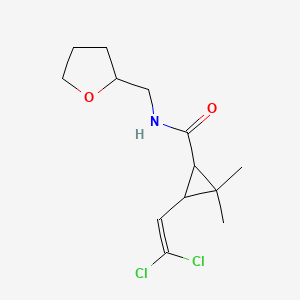![molecular formula C23H33N3O2 B5967423 N-benzyl-1'-[(1-methylcyclopropyl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5967423.png)
N-benzyl-1'-[(1-methylcyclopropyl)carbonyl]-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1'-[(1-methylcyclopropyl)carbonyl]-1,4'-bipiperidine-3-carboxamide is a novel compound that has been synthesized in recent years. This compound has been of great interest to researchers due to its potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of N-benzyl-1'-[(1-methylcyclopropyl)carbonyl]-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it is believed to act as a selective antagonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Biochemical and Physiological Effects:
N-benzyl-1'-[(1-methylcyclopropyl)carbonyl]-1,4'-bipiperidine-3-carboxamide has been found to exhibit analgesic and anti-inflammatory effects in animal models. Additionally, it has been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-1'-[(1-methylcyclopropyl)carbonyl]-1,4'-bipiperidine-3-carboxamide in lab experiments is that it has been shown to exhibit potent analgesic and anti-inflammatory effects. Additionally, it has been found to have potential as a treatment for addiction. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to design experiments to further investigate its effects.
Future Directions
There are several future directions for research on N-benzyl-1'-[(1-methylcyclopropyl)carbonyl]-1,4'-bipiperidine-3-carboxamide. One direction is to further investigate its potential as a treatment for addiction. Additionally, more research is needed to fully understand the mechanism of action and how it mediates its effects. Furthermore, it may be beneficial to investigate the potential side effects and toxicity of this compound. Finally, it may be useful to investigate its potential applications in other areas of medicine, such as cancer treatment.
Synthesis Methods
The synthesis of N-benzyl-1'-[(1-methylcyclopropyl)carbonyl]-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-methylcyclopropylamine with N-benzyl-1,4'-bipiperidine-3-carboxylic acid in the presence of a coupling reagent. The resulting product is then treated with a carbonylating reagent to yield the final compound.
Scientific Research Applications
N-benzyl-1'-[(1-methylcyclopropyl)carbonyl]-1,4'-bipiperidine-3-carboxamide has been found to have potential applications in the field of medicine. It has been shown to exhibit analgesic and anti-inflammatory effects in animal models. Additionally, it has been found to have potential as a treatment for addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.
properties
IUPAC Name |
N-benzyl-1-[1-(1-methylcyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-23(11-12-23)22(28)25-14-9-20(10-15-25)26-13-5-8-19(17-26)21(27)24-16-18-6-3-2-4-7-18/h2-4,6-7,19-20H,5,8-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRPUTGTEUUTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5967345.png)
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5967350.png)
![2-methyl-7-[2-(4-morpholinyl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5967354.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5967359.png)
![3-allyl-5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5967365.png)
![4-(2-chloro-4-fluorobenzyl)-3-[2-(4-cyclopentyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5967374.png)
![2-[(4-bromobenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5967377.png)

![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5967389.png)
![N,N-diethyl-4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B5967405.png)
![N-[2-(2-furyl)ethyl]-8-methoxy-3-chromanamine](/img/structure/B5967415.png)
![2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5967426.png)
![(3-chlorophenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B5967432.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5967446.png)